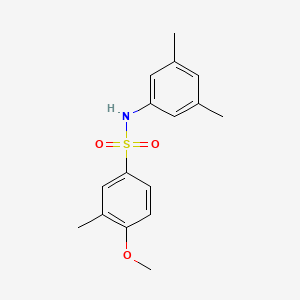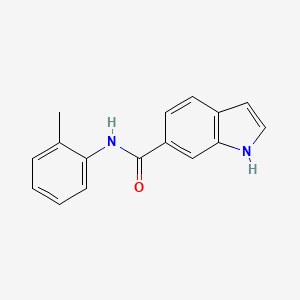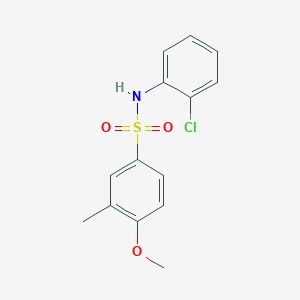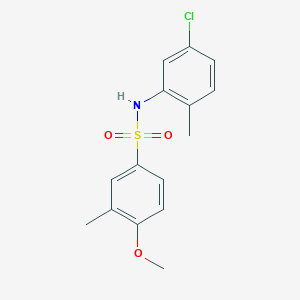
N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide, also known as DMMS, is a sulfonamide compound that has been extensively studied for its potential applications in various fields of science. DMMS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 309.4 g/mol. This compound has been synthesized using different methods and has shown promising results in scientific research.
Wirkmechanismus
The exact mechanism of action of N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in the biosynthesis of certain molecules, such as prostaglandins and leukotrienes. N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activity of enzymes involved in the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide has several advantages for use in laboratory experiments, including its high yield of synthesis, good solubility in organic solvents, and potential therapeutic applications. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other drugs, and the exploration of its potential applications in other fields of science, such as materials science and environmental science. Further studies are also needed to fully understand the mechanism of action of N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide and its potential therapeutic applications.
Synthesemethoden
N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide can be synthesized using various methods, including the reaction of 3,5-dimethylphenylamine with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 3,5-dimethylphenylamine in the presence of a catalyst such as triethylamine. The yield of N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide using these methods is typically high, and the compound can be purified using recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections. N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide has also been studied for its potential use as a fluorescent probe for detecting DNA damage.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-11-7-12(2)9-14(8-11)17-21(18,19)15-5-6-16(20-4)13(3)10-15/h5-10,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMFSKAMYINJMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-bromo-4-methoxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7499189.png)

![2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopentylacetamide](/img/structure/B7499198.png)

![2-[(4-Ethoxyphenyl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7499218.png)



![4-[(2-Methyl-4-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7499234.png)

